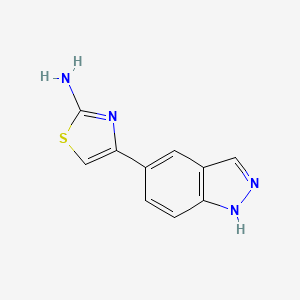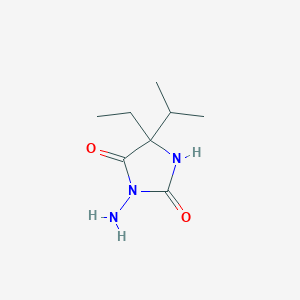
Cyclopropane-1,2-dicarbohydrazide;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane-1,2-dicarbohydrazide;trihydrate is a chemical compound with the molecular formula C5H10N4O2·3H2O It is a derivative of cyclopropane, featuring two carbohydrazide groups attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane-1,2-dicarbohydrazide;trihydrate can be synthesized through the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or water. The resulting product is then purified through recrystallization to obtain the trihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane-1,2-dicarbohydrazide;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carbohydrazide groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic/basic conditions.
Major Products
Oxidation: Formation of cyclopropane-1,2-dicarboxylic acid derivatives.
Reduction: Formation of cyclopropane-1,2-dicarbohydrazine.
Substitution: Formation of various substituted hydrazides.
Applications De Recherche Scientifique
Cyclopropane-1,2-dicarbohydrazide;trihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropane-1,2-dicarbohydrazide;trihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropane-1,2-dicarboxylic acid
- Cyclopropane-1,2-dicarbohydrazine
- Cyclopropane-1,2-dicarboxamide
Uniqueness
Cyclopropane-1,2-dicarbohydrazide;trihydrate is unique due to its specific structural features, such as the presence of two carbohydrazide groups and the trihydrate form. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H26N8O7 |
|---|---|
Poids moléculaire |
370.36 g/mol |
Nom IUPAC |
cyclopropane-1,2-dicarbohydrazide;trihydrate |
InChI |
InChI=1S/2C5H10N4O2.3H2O/c2*6-8-4(10)2-1-3(2)5(11)9-7;;;/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11);3*1H2 |
Clé InChI |
HPYRGESZOODOMN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


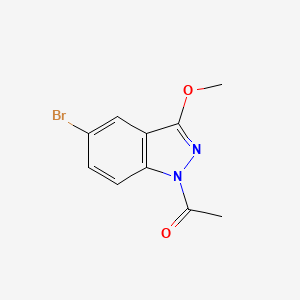
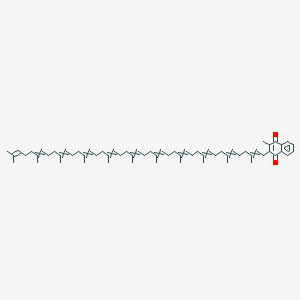
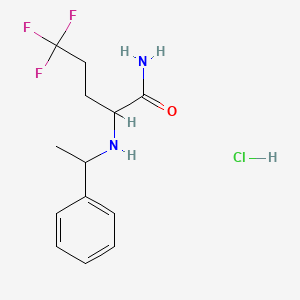
![3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol](/img/structure/B13891109.png)
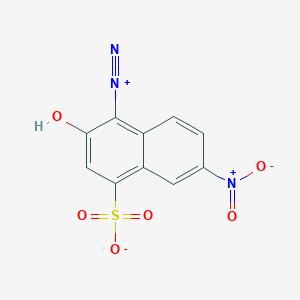
![Methyl 7-(2-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13891117.png)
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
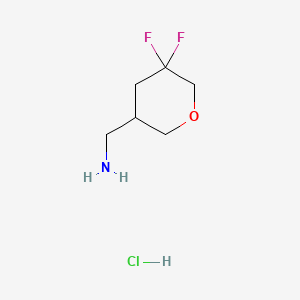
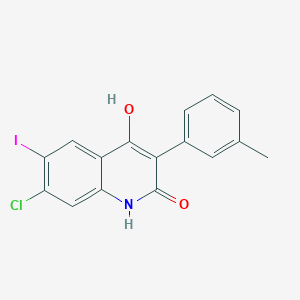
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
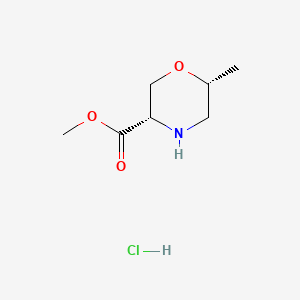
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)
